Hyperectumine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

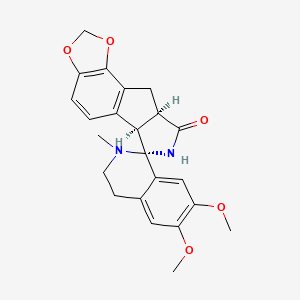

Molecular Formula |

C23H24N2O5 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

(1S,10'R,14'R)-6,7-dimethoxy-2-methylspiro[3,4-dihydroisoquinoline-1,11'-3,5-dioxa-12-azatetracyclo[7.6.0.02,6.010,14]pentadeca-1(9),2(6),7-triene]-13'-one |

InChI |

InChI=1S/C23H24N2O5/c1-25-7-6-12-8-18(27-2)19(28-3)10-16(12)23(25)20-13-4-5-17-21(30-11-29-17)14(13)9-15(20)22(26)24-23/h4-5,8,10,15,20H,6-7,9,11H2,1-3H3,(H,24,26)/t15-,20+,23-/m1/s1 |

InChI Key |

XJCDCFPIWSHHTN-ZNRXUEPQSA-N |

Isomeric SMILES |

CN1CCC2=CC(=C(C=C2[C@]13[C@@H]4[C@@H](CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |

Canonical SMILES |

CN1CCC2=CC(=C(C=C2C13C4C(CC5=C4C=CC6=C5OCO6)C(=O)N3)OC)OC |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide on the Core Mechanism of Action of Hyperectumine

Disclaimer: "Hyperectumine" is a fictional compound. The following technical guide is a hypothetical construct designed to fulfill the prompt's requirements for structure, data presentation, and visualization. All data, experimental protocols, and mechanisms described are for illustrative purposes only.

Executive Summary

This compound is an investigational, orally bioavailable small molecule that acts as a potent and highly selective antagonist of the α1A-adrenergic receptor (α1A-AR). Its mechanism of action is centered on the competitive inhibition of norepinephrine binding to α1A-AR, primarily in the smooth muscle of the prostate and bladder neck. This targeted antagonism leads to smooth muscle relaxation, resulting in improved urinary flow and a reduction in the symptoms associated with benign prostatic hyperplasia (BPH). This document outlines the core molecular interactions, signaling pathways, and preclinical evidence supporting the mechanism of action of this compound.

Core Mechanism of Action: α1A-Adrenergic Receptor Antagonism

The primary mechanism of action of this compound is its high-affinity, competitive antagonism of the α1A-adrenergic receptor. In pathological states such as BPH, increased adrenergic tone leads to excessive contraction of prostatic smooth muscle, causing urinary obstruction. This compound directly counteracts this by preventing the binding of the endogenous agonist, norepinephrine, to the α1A-AR. This inhibition blocks the downstream Gq-protein-coupled signaling cascade, preventing the activation of phospholipase C (PLC) and the subsequent generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). The ultimate effect is a reduction in intracellular calcium (Ca2+) mobilization and a consequent relaxation of the smooth muscle tissue.

Caption: this compound's inhibition of the α1A-AR signaling cascade.

Quantitative Data Summary

The following tables present a summary of the key in vitro and in vivo quantitative data for this compound.

Table 1: Receptor Binding Affinity and Selectivity

| Receptor Subtype | Binding Affinity (Ki, nM) |

| α1A-Adrenergic | 0.8 |

| α1B-Adrenergic | 75.2 |

| α1D-Adrenergic | 120.5 |

| β1-Adrenergic | > 10,000 |

| β2-Adrenergic | > 10,000 |

| Muscarinic M1 | > 5,000 |

Table 2: Functional Antagonist Potency

| Assay Type | Parameter | Value (nM) |

| In Vitro Calcium Flux | IC50 | 2.1 |

| Ex Vivo Prostatic Tissue Contraction | pA2 | 9.2 |

| In Vivo Urethral Pressure (Rat Model) | ED50 | 0.5 mg/kg |

Key Experimental Protocols

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) and selectivity of this compound for various adrenergic receptor subtypes.

Methodology:

-

Membrane preparations from CHO cells stably expressing human α1A, α1B, and α1D-adrenergic receptors were utilized.

-

Membranes were incubated with a specific radioligand ([3H]-Prazosin) at a fixed concentration.

-

A range of concentrations of this compound (0.01 nM to 1 µM) were added to compete with the radioligand for receptor binding.

-

Non-specific binding was determined in the presence of an excess of a non-labeled antagonist (Phentolamine).

-

After incubation, the membrane-bound radioactivity was separated from the unbound ligand by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters was quantified by liquid scintillation counting.

-

IC50 values were determined from the competition curves, and Ki values were calculated using the Cheng-Prusoff equation.

Caption: Workflow for the radioligand binding assay.

Ex Vivo Prostatic Tissue Contraction Assay

Objective: To assess the functional antagonist activity of this compound on smooth muscle contraction in prostatic tissue.

Methodology:

-

Prostatic tissue strips were obtained from male Sprague-Dawley rats.

-

Tissues were mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.

-

Isometric contractions were recorded using force-displacement transducers.

-

Cumulative concentration-response curves to norepinephrine (1 nM to 100 µM) were generated to establish a baseline contractile response.

-

Tissues were then incubated with varying concentrations of this compound for 30 minutes.

-

The concentration-response curves to norepinephrine were repeated in the presence of this compound.

-

The rightward shift in the norepinephrine concentration-response curve was used to calculate the pA2 value, a measure of antagonist potency.

Caption: Workflow for the ex vivo tissue contraction assay.

The Hyperectine (Hypericin) Biosynthetic Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypericin, a naphthodianthrone, is a prominent secondary metabolite primarily found in plants of the genus Hypericum, most notably Hypericum perforatum (St. John's Wort). It is renowned for its wide range of pharmacological activities, including antidepressant, antiviral, and antitumor properties. The biosynthesis of hypericin is a complex process that originates from the polyketide pathway. This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of hypericin, including the key enzymes, intermediates, and regulatory aspects. It also presents quantitative data and detailed experimental protocols for researchers in the field.

The Core Biosynthetic Pathway

The biosynthesis of hypericin is believed to commence with the condensation of one molecule of acetyl-CoA and seven molecules of malonyl-CoA to form a linear octaketide chain. This initial step is catalyzed by a type III polyketide synthase (PKS). The subsequent cyclization of this octaketide leads to the formation of key intermediates, which then undergo a series of enzymatic transformations to yield hypericin.

Two primary pathways have been proposed for the later stages of hypericin biosynthesis, primarily differing in the immediate precursors to the final product.

The Emodin/Emodin Anthrone Pathway

This historically proposed pathway suggests that the octaketide chain cyclizes to form emodin anthrone. Emodin anthrone can then be oxidized to emodin. The dimerization of emodin and emodin anthrone is thought to lead to the formation of protohypericin, the direct precursor of hypericin. The final step involves the light-induced conversion of protohypericin to hypericin.

The Skyrin Pathway

More recent research has suggested an alternative pathway involving skyrin as a key intermediate. In this model, two octaketide-derived units are coupled to form skyrin, which is then converted to hypericin through a series of subsequent reactions. Evidence for this pathway includes the co-localization of skyrin and hypericin within the dark glands of Hypericum species.

Key Enzymes in Hypericin Biosynthesis

Several enzymes are believed to play crucial roles in the hypericin biosynthetic pathway:

-

Octaketide Synthase (OKS): A type III polyketide synthase, such as HpPKS2, is responsible for the initial condensation of acetyl-CoA and malonyl-CoA to form the octaketide backbone.

-

Polyketide Cyclase (PKC) and Thioesterase (TER): These enzymes are thought to be involved in the cyclization and release of the polyketide chain.

-

Hyp-1: Initially identified as a key enzyme in the conversion of emodin to hypericin, its precise role is now a subject of debate. Some studies suggest it may not be the rate-limiting enzyme in the pathway.

-

Berberine Bridge Enzyme (BBE): This enzyme has been hypothesized to participate in the later steps of the pathway, potentially in the oxidative coupling reactions.

Quantitative Data on Hypericin Biosynthesis

The production of hypericin can be influenced by various factors, including the Hypericum species, environmental conditions, and elicitors. The following tables summarize some of the quantitative data reported in the literature.

| Hypericum Species | Hypericin Content (mg/g DW) | Pseudohypericin Content (mg/g DW) | Emodin Content (mg/g DW) |

| H. montanum | Highest | Highest | Highest |

| H. perforatum | High | High | Moderate |

| H. hirsutum | Moderate | Moderate | Low |

| H. maculatum | Moderate | Moderate | Low |

| H. tetrapterum | Low | Low | Low |

Table 1: Comparative content of hypericin and related compounds in different Hypericum species. Note: "Highest" and "High" indicate qualitatively greater amounts as reported in comparative studies.

| Condition | Fold Change in Hypericin Content | Notes |

| Low Temperature (15°C vs 22°C) | 4.5-fold increase | In H. perforatum seedlings. |

| Blue Light Exposure | 10-fold increase | In H. perforatum hairy root cultures. |

Table 2: Influence of environmental factors on hypericin production.

Experimental Protocols

Extraction of Hypericin from Plant Material

This protocol describes a general method for the extraction of hypericin from Hypericum species for subsequent quantification.

Materials:

-

Fresh or dried plant material (e.g., leaves, flowers)

-

Diethyl ether

-

Ethyl alcohol

-

Methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Grind the dried plant material into a fine powder. For fresh material, homogenize in a suitable solvent.

-

For dried material, place the powdered sample in a cellulose thimble and perform a Soxhlet extraction with diethyl ether for 3-4 hours to remove chlorophyll and other lipophilic compounds.

-

Discard the diethyl ether extract. Dry the plant residue.

-

Re-extract the dried residue using a Soxhlet apparatus with ethyl alcohol for 6-8 hours.

-

Filter the ethyl alcohol extract to remove any solid plant material.

-

Evaporate the solvent from the filtrate using a rotary evaporator under reduced pressure.

-

Resuspend the dried extract in a known volume of methanol for HPLC analysis.

Quantification of Hypericin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the quantification of hypericin using HPLC.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system equipped with a UV-Vis or photodiode array (PDA) detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water (often with a small percentage of formic acid or acetic acid to improve peak shape). The exact gradient will need to be optimized depending on the specific column and system.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: 20-40°C.

-

Detection Wavelength: 590 nm for hypericin.

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a series of standard solutions of authentic hypericin in methanol at known concentrations (e.g., 0.5 to 100 µg/mL).

-

Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration.

-

Inject the methanolic extract of the plant sample (prepared as described in the extraction protocol).

-

Identify the hypericin peak in the sample chromatogram by comparing its retention time with that of the authentic standard.

-

Quantify the amount of hypericin in the sample by using the calibration curve.

Visualizations

The following diagrams illustrate the proposed biosynthetic pathways and a general experimental workflow for hypericin analysis.

Caption: Proposed Emodin/Emodin Anthrone pathway for hypericin biosynthesis.

Caption: Proposed alternative Skyrin pathway for hypericin biosynthesis.

Caption: General experimental workflow for hypericin extraction and analysis.

Hyperectine: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hyperectine, a spirobenzylisoquinoline alkaloid, has garnered interest for its potential therapeutic properties, particularly its anti-inflammatory effects. This technical guide provides a comprehensive overview of the natural source of Hyperectine, detailed methodologies for its extraction and isolation, and an exploration of its known biological activities. The information presented is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Source

The primary natural source of Hyperectine is the plant Hypecoum erectum, a member of the Papaveraceae family.[1] This herb is found in regions of China, Mongolia, and Russia and has a history of use in traditional medicine.[2] The aerial parts of Hypecoum erectum are known to contain a variety of alkaloids, including Hyperectine.[1][2]

Extraction and Isolation Protocols

The isolation of Hyperectine from Hypecoum erectum involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. While specific yield data for Hyperectine is not extensively reported in the available literature, the following protocols, based on the successful isolation of other alkaloids from the same plant, provide a robust framework for its purification.[1]

General Extraction and Fractionation

A common initial step is the extraction of the dried and powdered aerial parts of Hypecoum erectum with a polar solvent. This is followed by a series of liquid-liquid partitioning steps to separate compounds based on their polarity.

Experimental Protocol:

-

Extraction: The air-dried and powdered aerial parts of Hypecoum erectum (e.g., 12.0 kg) are subjected to reflux extraction with 95% ethanol (e.g., 3 x 60 L, for 2 hours each).[1]

-

Solvent Removal: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to yield a crude extract.[1]

-

Suspension: The crude extract is suspended in distilled water.[1]

-

Partitioning: The aqueous suspension is successively partitioned with petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH).[1] The resulting fractions are concentrated to yield the respective extracts.

The table below summarizes the typical yields from the initial extraction and partitioning of 12.0 kg of Hypecoum erectum.

| Fraction | Yield (g) |

| Petroleum Ether | 51.0 |

| Ethyl Acetate | 78.0 |

| n-Butanol | 733.0 |

Data adapted from a study on the chemical constituents of Hypecoum erectum.[1]

Chromatographic Isolation

The n-butanol fraction, being rich in alkaloids, is typically subjected to further chromatographic separation to isolate individual compounds like Hyperectine.

Experimental Protocol:

-

Macroporous Resin Chromatography: The n-BuOH extract (e.g., 733.0 g) is loaded onto a D101 macroporous adsorption resin column.[1] The column is then eluted with a stepwise gradient of ethanol in water (e.g., 30% EtOH, 60% EtOH, and 95% EtOH) to yield several fractions.[1]

-

Silica Gel Column Chromatography: Fractions of interest from the macroporous resin chromatography are further purified using silica gel column chromatography. A typical mobile phase is a gradient of chloroform and methanol.[1]

-

Preparative/Semi-preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative or semi-preparative HPLC.[1][2][3][4][5] A reversed-phase C18 column is commonly employed with a mobile phase consisting of a gradient of acetonitrile and water.[1]

The following diagram illustrates a general workflow for the isolation of alkaloids from Hypecoum erectum.

Caption: General workflow for the isolation of Hyperectine.

Biological Activity and Potential Signaling Pathways

Hyperectine has been reported to exhibit moderate anti-inflammatory activity.[3] Studies have shown that it can suppress the production of inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. While the precise signaling pathway of Hyperectine is yet to be fully elucidated, the anti-inflammatory effects of structurally related alkaloids and other compounds from medicinal plants suggest potential mechanisms of action.

One of the key signaling pathways implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[6][7][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[6][7] Upon stimulation by pro-inflammatory signals like LPS, a cascade of events leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6.[6][7] It is plausible that Hyperectine exerts its anti-inflammatory effects by interfering with this pathway, potentially by inhibiting the degradation of IκBα.

Another potential target is the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which also plays a crucial role in regulating the production of inflammatory cytokines.[9][10][11][12][13]

The following diagram illustrates a hypothetical signaling pathway for the anti-inflammatory action of Hyperectine, based on known inflammatory signaling cascades.

Caption: Hypothetical anti-inflammatory signaling pathway of Hyperectine.

Conclusion

Hyperectine, sourced from Hypecoum erectum, represents a promising natural compound with demonstrated anti-inflammatory properties. The extraction and isolation protocols outlined in this guide provide a solid foundation for obtaining this alkaloid for further research. Future studies should focus on optimizing the isolation procedure to improve yields and on elucidating the precise molecular mechanisms and signaling pathways through which Hyperectine exerts its biological effects. Such investigations will be crucial for evaluating its full therapeutic potential.

References

- 1. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. warwick.ac.uk [warwick.ac.uk]

- 3. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. researchgate.net [researchgate.net]

- 5. agilent.com [agilent.com]

- 6. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Distinct hyperactive RAS/MAPK alleles converge on common GABAergic interneuron core programs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Distinct hyperactive RAS/MAPK alleles converge on common GABAergic interneuron core programs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. assaygenie.com [assaygenie.com]

- 13. Function and Regulation in MAPK Signaling Pathways: Lessons Learned from the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling Hyperectumine: A Technical Deep Dive into its Chemical Identity and Characteristics

A comprehensive exploration of the chemical structure, properties, and analytical methodologies pertaining to the novel compound Hyperectumine. This guide is intended for researchers, scientists, and professionals engaged in drug discovery and development.

Introduction

This compound is a naturally occurring compound that has recently garnered attention within the scientific community. This technical guide serves as a centralized resource for understanding its fundamental chemical and physical properties. Due to the nascent stage of research surrounding this molecule, this document will focus on the currently available data, with the understanding that the body of knowledge is continually evolving.

Chemical Structure and Identification

Initial investigations have identified this compound, likely a misspelling of "Hyperectine," as a complex heterocyclic molecule. The systematic name for Hyperectine is 3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1][2]benzodioxole-7,5'-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione . Its chemical structure is characterized by a unique spiro linkage and multiple stereocenters, suggesting a challenging synthetic pathway and diverse potential for biological interactions.

Molecular Formula and Weight

The elemental composition of Hyperectine has been determined to be C₂₄H₂₁N₃O₆ .[1] This corresponds to a molecular weight of approximately 447.4 g/mol .[1]

Physicochemical Properties

A summary of the key physicochemical properties of Hyperectine is presented in the table below. These parameters are crucial for understanding the compound's behavior in biological systems and for the design of future experimental work.

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₁N₃O₆ | [1] |

| Molecular Weight | 447.4 g/mol | [1] |

| IUPAC Name | 3-amino-4-[(7R,8S)-6'-methylspiro[6,8-dihydrocyclopenta[g][1][2]benzodioxole-7,5'-7,8-dihydro-[1][2]dioxolo[4,5-g]isoquinoline]-8-yl]pyrrole-2,5-dione | [1] |

| CAS Number | 94656-46-9 |

Table 1: Key Physicochemical Properties of Hyperectine.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, and characterization of this compound are not yet widely published. However, based on its structural class, a general workflow for its study can be proposed.

Proposed Experimental Workflow

The logical flow for investigating a novel natural product like this compound would typically involve extraction from the source material, followed by purification and comprehensive structural elucidation.

Biological Activity and Signaling Pathways

At present, there is a notable absence of published data regarding the specific biological activities and associated signaling pathways of this compound. The complex structure of the molecule suggests potential interactions with various biological targets, but this remains an area for future investigation. As research progresses, it is anticipated that studies will be undertaken to explore its pharmacological potential.

Conclusion and Future Directions

This compound represents a novel chemical entity with a complex and intriguing structure. While current knowledge is limited to its basic chemical identity, this foundational information paves the way for future research. The scientific community is encouraged to pursue further studies to elucidate its physicochemical properties, develop robust analytical and synthetic methods, and uncover its potential biological activities. Such endeavors will be critical in determining the therapeutic and scientific value of this unique natural product.

References

- 1. Selected physical and chemical properties of commercial Hypericum perforatum extracts relevant for formulated product quality and performance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel biological activity for galectin-1: inhibition of leukocyte-endothelial cell interactions in experimental inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Alkaloids of Hypecoum erectum

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the alkaloids characterized from Hypecoum erectum, a plant with a history of use in traditional medicine for treating inflammation, fever, and pain.[1] The diverse isoquinoline alkaloids present in this plant are of significant interest for their potential pharmacological applications.[2] This document summarizes the key alkaloids, their biological activities, and the experimental methodologies used for their characterization, presented in a format tailored for researchers and professionals in drug development.

Alkaloid Composition of Hypecoum erectum

Hypecoum erectum is a rich source of isoquinoline alkaloids, which are broadly classified into several structural types. These include protopines, protoberberines, benzophenanthridines, aporphines, simple isoquinolines, secoberbines, and spirobenzylisoquinolines.[2] Phytochemical investigations have led to the isolation and identification of numerous alkaloids, including both known compounds and novel structures.[1]

Table 1: Major Alkaloid Classes and Representative Compounds from Hypecoum erectum

| Alkaloid Class | Representative Compounds | Reference |

| Protopines | Protopine, Cryptopine, Allocryptopine | [2][3] |

| Benzophenanthridines | Hypecorinine | [2][3] |

| Simple Isoquinolines | Oxohydrastinine, N-Methylcorydaldine | [2][3] |

| Protoberberines | (-)-N-Methylcanadine | [3] |

| 3-Arylisoquinolines | Hypectumines A-E | [4] |

| Spirobenzylisoquinolines | Hypecoleptopine | [5] |

Quantitative Analysis of Biological Activity

Several alkaloids from Hypecoum erectum have demonstrated significant biological activities, particularly anti-inflammatory, analgesic, and antibacterial effects. The quantitative data from these studies are summarized below.

Table 2: Anti-inflammatory Activity of Hypecoum erectum Fractions and Isolated Alkaloids

| Test Substance | Dose (mg/kg) | Inhibition of Carrageenan-Induced Paw Edema (%) | Reference |

| Total Alkaloid Fraction | 200 | 60.5 | [2] |

| Total Alkaloid Fraction | 100 | 54.3 | [2] |

| Total Alkaloid Fraction | 50 | 47.4 | [2] |

| Methanol Extract | 200 | 53.0 | [2] |

| Non-Alkaloid Fraction | 200 | 43.2 | [2] |

| Cryptopine | 100 | Significant | [2] |

| Allocryptopine | 100 | Significant | [2] |

| Oxohydrastinine | 100 | Significant | [2] |

Table 3: In Vitro Anti-inflammatory and Antioxidant Activity of Isolated Alkaloids

| Compound | Assay | Result (IC50) | Reference |

| Hypectumine B | NO Production Inhibition (LPS-induced RAW264.7 cells) | 24.4 µM | [4] |

| 2,3-dimethoxy-N-formylcorydamine | NO Production Inhibition (LPS-induced RAW264.7 cells) | 44.2 µM | [4] |

| Hypecoumic Acid | DPPH Radical Scavenging | 86.3 µM | [2] |

| Coptisine | DPPH Radical Scavenging | 252.6 µM | [2] |

| Protopine | DPPH Radical Scavenging | 345.2 µM | [2] |

| Cryptopine | DPPH Radical Scavenging | 430.1 µM | [2] |

Table 4: Antibacterial Activity of Alkaloids from Hypecoum erectum

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Protopine | E. coli | 125 | [2] |

| Allocryptopine | E. coli | 125 | [2] |

| Hypecorinine | E. coli | 125 | [2] |

| Protopine | P. aeruginosa | 125 | [2] |

| Allocryptopine | P. aeruginosa | 125 | [2] |

| Hypecorinine | P. aeruginosa | 125 | [2] |

Experimental Protocols

The characterization of alkaloids from Hypecoum erectum involves a series of systematic experimental procedures, from extraction to structural elucidation.

A general workflow for the extraction and isolation of alkaloids from Hypecoum erectum is as follows:

-

Plant Material Collection and Preparation : The whole plant of Hypecoum erectum is collected, dried, and powdered.[6]

-

Extraction : The powdered plant material is typically extracted with ethanol or methanol.[2][3] The resulting extract is then concentrated under reduced pressure.

-

Acid-Base Partitioning : The crude extract is subjected to acid-base partitioning to separate the total alkaloids from non-alkaloidal components. This involves dissolving the extract in an acidic solution (e.g., HCl), followed by extraction with an organic solvent (e.g., ethyl acetate) to remove neutral and acidic compounds. The acidic aqueous layer is then basified (e.g., with NH4OH) and re-extracted with an organic solvent (e.g., chloroform or dichloromethane) to obtain the total alkaloid fraction.[1][2]

-

Chromatographic Separation : The total alkaloid fraction is further purified using various chromatographic techniques, including:

-

Silica Gel Column Chromatography : Eluted with a gradient of solvents such as dichloromethane/methanol to yield several fractions.[6]

-

Sephadex LH-20 Column Chromatography : Used for further separation of fractions, often with methanol as the eluent.[6]

-

Preparative Thin-Layer Chromatography (TLC) : For the final purification of individual compounds.[3]

-

High-Performance Liquid Chromatography (HPLC) : Semipreparative or preparative HPLC with columns like C18 is employed for isolating pure alkaloids.[6]

-

The structures of the isolated alkaloids are determined using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H-NMR, 13C-NMR, DEPT, COSY, HSQC, and HMBC experiments are conducted to determine the carbon skeleton and the placement of protons and functional groups.[3][4]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) and high-resolution ESI-MS (HRESIMS) are used to determine the molecular weight and elemental composition of the compounds.[3][4]

-

X-ray Crystallography : Single-crystal X-ray diffraction analysis provides the definitive three-dimensional structure of crystalline compounds.[6]

-

Comparison with Literature Data : The spectroscopic data of known alkaloids are compared with those reported in the literature for confirmation.[3]

Visualizations

Caption: Workflow for extraction and characterization of alkaloids.

Several alkaloids from Hypecoum erectum exert their anti-inflammatory effects by inhibiting the production of key inflammatory mediators.[1][2]

Caption: Inhibition of inflammatory mediators by H. erectum alkaloids.

Protopine, a major alkaloid in Hypecoum erectum, is biosynthesized from the benzylisoquinoline alkaloid (S)-Reticuline through a series of enzymatic steps.[7]

Caption: Biosynthetic pathway of Protopine from (S)-Reticuline.

Conclusion

Hypecoum erectum is a valuable source of structurally diverse isoquinoline alkaloids with promising pharmacological activities. The anti-inflammatory and analgesic properties of its constituents, such as protopine, cryptopine, and allocryptopine, provide a scientific basis for its traditional medicinal uses.[1][2] Further research into the mechanisms of action and potential therapeutic applications of these alkaloids is warranted. The methodologies outlined in this guide provide a framework for the continued exploration of the rich phytochemistry of this plant for drug discovery and development.

References

- 1. Diverse isoquinolines with anti-inflammatory and analgesic bioactivities from Hypecoum erectum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. academicjournals.org [academicjournals.org]

- 4. 1H NMR guided isolation of 3-arylisoquinoline alkaloids from Hypecoum erectum L. and their anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Hypecotumines A-D, new isoquinoline alkaloids with potential PCSK9 inhibition activity from Hypecoum erectum L - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protopine - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Biological Activity Screening of Hyperforin

Disclaimer: Initial searches for "Hyperectumine" did not yield any relevant scientific information, suggesting a possible misspelling or a compound not yet described in publicly available literature. This guide is therefore focused on Hyperforin , a well-researched natural compound with a similar name prefix and a broad range of biological activities. This document is intended for researchers, scientists, and drug development professionals.

Hyperforin, a major active constituent of St. John's wort (Hypericum perforatum), is a phloroglucinol derivative recognized for its diverse pharmacological effects.[1][2] It has demonstrated a range of activities including antidepressant, anti-inflammatory, antibacterial, and antitumor properties.[3] This guide provides an in-depth overview of the biological activity screening of hyperforin, including quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data associated with the biological activities of hyperforin from various studies.

Table 1: Cytotoxicity of Hyperforin in Tumor Cell Lines

| Cell Line | Cell Type | IC50 (µmol/L) | Reference |

| C-26 | Murine Colon Carcinoma | 5 - 8 | [4] |

| B16-LU8 | Murine Melanoma | 5 - 8 | [4] |

| HT-1080 | Human Fibrosarcoma | 5 - 8 | [4] |

| SK-N-BE | Human Neuroblastoma | > 9 | [4] |

| TRAMP-C1 | Murine Prostate Carcinoma | > 9 | [4] |

| U937 | Human Acute Myeloid Leukemia | Not specified | [5] |

| MCF-7 | Human Breast Adenocarcinoma | Not specified | [5] |

Table 2: Inhibition of Enzymes and Efflux Pumps by Hyperforin

| Target | Activity | IC50 | Reference |

| Leukocyte Elastase | Inhibition | 3 µmol/L | [4] |

| Cathepsin G | Inhibition | > 3 µmol/L | [4] |

| Urokinase-type Plasminogen Activator | Inhibition | > 3 µmol/L | [4] |

| Matrix Metalloproteinase-2 (MMP-2) | Inhibition | > 100 µmol/L | [4] |

| Matrix Metalloproteinase-9 (MMP-9) | Inhibition | > 100 µmol/L | [4] |

| P-glycoprotein (Daunorubicin efflux) | Inhibition | ~ 30 µM | [6] |

| Microsomal Prostaglandin E2 Synthase-1 | Inhibition | Not specified | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for screening the biological activity of hyperforin.

In Vitro Cytotoxicity Assay

Objective: To determine the cytotoxic effects of hyperforin on cancer cell lines.

Materials:

-

Hyperforin dicyclohexylammonium salt (Hyp-DCHA)

-

Tumor cell lines (e.g., HT-1080, C-26)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well plates

-

MTT or similar cell viability reagent

-

DMSO (for dissolving Hyp-DCHA)

-

Plate reader

Protocol:

-

Cell Seeding: Seed tumor cells in 96-well plates at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Preparation: Prepare a stock solution of Hyp-DCHA in DMSO. Further dilute the stock solution in a complete culture medium to achieve final concentrations ranging from 1 to 27 µmol/L.[4]

-

Treatment: Remove the culture medium from the wells and add 100 µL of the prepared hyperforin solutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubation: Incubate the plates for 16 hours at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Cell Viability Assessment: Add the cell viability reagent (e.g., MTT) to each well according to the manufacturer's instructions and incubate for the recommended time.

-

Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value.[4]

In Vivo Anti-inflammatory Assay (Carrageenan-Induced Pleurisy in Rats)

Objective: To evaluate the in vivo anti-inflammatory effects of hyperforin.

Materials:

-

Hyperforin

-

Male Wistar rats

-

Carrageenan solution

-

DMSO and saline for vehicle

-

Indomethacin (positive control)

-

Materials for euthanasia and collection of pleural exudate

Protocol:

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: Dissolve hyperforin in DMSO and dilute with saline. Administer hyperforin (e.g., 4 mg/kg) via intraperitoneal (i.p.) injection 30 minutes before carrageenan injection. Administer the vehicle (DMSO and saline) to the control group and indomethacin (5 mg/kg) to the positive control group.[7]

-

Induction of Pleurisy: Inject 0.2 mL of 1% carrageenan solution into the pleural cavity of the rats.

-

Sample Collection: Four hours after carrageenan injection, euthanize the animals and collect the pleural exudate.[7]

-

Analysis: Measure the volume of the exudate and count the number of infiltrated cells (e.g., using a hemocytometer).[7]

-

Data Analysis: Compare the exudate volume and cell count in the hyperforin-treated group with the control and positive control groups to determine the percentage of inhibition.

Signaling Pathways and Mechanisms of Action

Hyperforin exerts its biological effects by modulating various signaling pathways. The following diagrams illustrate some of the key pathways involved.

References

- 1. Cellular neurobiology of hyperforin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting the biological activity and biosynthesis of hyperforin: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benthamscience.com [benthamscience.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. Biological activity of Hypericum perforatum L. (Hypericaceae): a review - Budantsev - Pharmacy & Pharmacology [journals.eco-vector.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Hyperforin, an Anti-Inflammatory Constituent from St. John's Wort, Inhibits Microsomal Prostaglandin E2 Synthase-1 and Suppresses Prostaglandin E2 Formation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hypericum-Derived Compounds: Hypericin and Hyperforin Analogues

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the term "Hyperectumine" does not correspond to a recognized class of chemical compounds in scientific literature, it is likely a reference to the bioactive constituents of the Hypericum genus, commonly known as St. John's Wort. This guide focuses on the two principal and most-studied bioactive compounds from Hypericum perforatum: the naphthodianthrone hypericin and the phloroglucinol derivative hyperforin . This technical whitepaper provides a comprehensive overview of their derivatives and analogues, with a focus on their quantitative biological activities, the experimental protocols used to determine these activities, and the associated signaling pathways.

Quantitative Bioactivity Data

The following tables summarize the in vitro efficacy of hypericin, hyperforin, and their selected analogues in key biological assays.

Table 1: Cytotoxicity of Hypericin and its Analogues in Cancer Cell Lines

| Compound | Cell Line | Assay | IC50 (µM) | Citation |

| Hypericin | MCF-7 (Breast Cancer) | MTT | 5 (24h), 0.5 (48h) | [1] |

| Hypericin | MDA-MB-231 (Breast Cancer) | MTT | 20 (24h) | [1] |

| Hypericin | SW480 (Colorectal Cancer) | MTT | >1 (with PDT) | [2] |

| Hypericin | SW620 (Colorectal Cancer) | MTT | >1 (with PDT) | [2] |

| Hypericin | Various Tumor Cell Lines | Proliferation Assay | 3 - 15 | [3] |

| Aristoforin | Tumor and Non-cancerous | MTT | 1.2 - 24.9 (tumor), 0.9 - 34 (non-cancerous) | [4] |

Table 2: Monoamine Oxidase (MAO) Inhibition by Hyperforin and Related Compounds

| Compound | Enzyme | IC50 (µM) | Citation |

| Hypericin | MAO-A | 35.5 ± 2.1 | [5] |

| Hyperforin | MAO-A | No Inhibition | [5] |

| Hypericum perforatum flower extract | MAO-A | 63.6 µg/mL | [5] |

| Quercetin | MAO-A | 11.1 ± 0.8 | [5] |

Experimental Protocols

Cytotoxicity Assessment via MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell viability.

Materials:

-

96-well microplates

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Microplate reader (570 nm or 590 nm)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁶ cells/mL and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.[6]

-

Compound Treatment: Remove the culture medium and add fresh medium containing various concentrations of the test compound (e.g., hypericin derivatives) to the wells. Include untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 50 µL of MTT solution to each well.[7]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

-

Solubilization: Carefully remove the MTT solution and add 100-200 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[7] Measure the absorbance at 570 nm or 590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

Monoamine Oxidase-A (MAO-A) Inhibition Assay

This protocol describes a method for determining the inhibitory activity of compounds against MAO-A using kynuramine as a substrate.

Materials:

-

Recombinant human MAO-A enzyme

-

100 mM potassium phosphate buffer (pH 7.4)

-

Kynuramine (substrate)

-

Test compounds (e.g., hyperforin analogues)

-

2 N NaOH

-

70% HClO₄

-

HPLC system with UV or fluorescence detection

Procedure:

-

Enzyme Preparation: Dilute the MAO-A enzyme to the desired concentration in 100 mM potassium phosphate buffer.[5]

-

Reaction Mixture: In a microcentrifuge tube, prepare a 0.2 mL reaction mixture containing 0.01 mg/mL of MAO-A protein, 0.25 mM kynuramine, and the test compound at various concentrations in the phosphate buffer.[5] Include a control without the inhibitor.

-

Incubation: Incubate the reaction mixture at 37°C for 40 minutes.[5]

-

Reaction Termination: Stop the reaction by adding 75 µL of 2 N NaOH, followed by 25 µL of 70% HClO₄.[5]

-

Sample Preparation: Centrifuge the mixture at 10,000 x g for 10 minutes to pellet the precipitated protein.[5]

-

HPLC Analysis: Analyze the supernatant by HPLC to quantify the formation of 4-hydroxyquinoline, the product of kynuramine deamination.

-

Data Analysis: Calculate the percentage of MAO-A inhibition for each concentration of the test compound compared to the control. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Signaling Pathways and Mechanisms of Action

Hypericin: Photodynamic Therapy and Apoptosis Induction

Hypericin is a potent photosensitizer, and its primary anticancer mechanism involves photodynamic therapy (PDT). Upon activation by light, hypericin generates reactive oxygen species (ROS), which induce cellular damage and trigger programmed cell death (apoptosis).

Caption: Hypericin-mediated photodynamic therapy inducing apoptosis.

Hyperforin: Antidepressant Action via TRPC6 Channel Activation

Hyperforin's antidepressant effects are primarily attributed to its ability to activate the Transient Receptor Potential Canonical 6 (TRPC6) ion channel. This leads to an influx of cations and subsequent modulation of neurotransmitter reuptake.

Caption: Hyperforin's activation of the TRPC6 signaling cascade.

Experimental Workflow: In Vitro Cytotoxicity Screening

The following diagram illustrates a typical workflow for screening the cytotoxic potential of novel Hypericum-derived compounds.

Caption: Workflow for in vitro cytotoxicity screening.

References

- 1. Hypericin Induces Apoptosis in MDA-MB-175-VII Cells in Lower Dose Compared to MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Monoamine Oxidase-A Inhibition and Associated Antioxidant Activity in Plant Extracts with Potential Antidepressant Actions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

Methodological & Application

Application Notes & Protocols: Extraction of Hyperectumine and Related Alkaloids from Hypecoum erectum

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypecoum erectum L., a plant belonging to the Papaveraceae family, is a known source of various isoquinoline alkaloids. Traditionally used in folk medicine for its anti-inflammatory, antipyretic, and analgesic properties, recent phytochemical investigations have led to the isolation of several novel and known alkaloids from this plant. Among these are newly identified compounds such as hypecotumines and hypectumines, which have demonstrated potential biological activities, including anti-inflammatory effects and PCSK9 inhibition. This document provides detailed protocols for the extraction and isolation of alkaloids from Hypecoum erectum, with a focus on the general methodology that would lead to the isolation of specific compounds like Hyperectumine.

Data Presentation: Alkaloid Extraction and Isolation Yields

The following table summarizes quantitative data from representative studies on the extraction of alkaloids from Hypecoum erectum. These values can vary based on the specific batch of plant material, collection time, and environmental conditions.

| Parameter | Value | Source |

| Starting Plant Material (Whole Herbs) | 40.0 kg | [1] |

| Crude Alkaloid Extract | 800 g | [1] |

| Starting Plant Material (Aerial Parts) | 12.0 kg | [2] |

| Petroleum Ether Fraction | 51.0 g | [2] |

| Ethyl Acetate (EtOAc) Fraction | 78.0 g | [2] |

| n-Butanol (n-BuOH) Fraction | 733.0 g | [2] |

| Isolated Hypecotumine C (3) | 8.5 mg | [1] |

| Isolated Hypecotumine D (4) | 5.1 mg | [1] |

Experimental Protocols

Protocol 1: General Alkaloid Extraction from Whole Herbs

This protocol outlines a common method for the extraction of total alkaloids from the whole plant material of Hypecoum erectum.

1. Plant Material Preparation:

- Air-dry the whole herbs of Hypecoum erectum.

- Grind the dried plant material into a coarse powder.

2. Extraction:

- Macerate the powdered plant material (e.g., 40 kg) with 95% ethanol (EtOH) at room temperature. The process is typically repeated three times to ensure exhaustive extraction.

- Alternatively, perform reflux extraction with 95% EtOH (e.g., 3 x 60 L for 12 kg of aerial parts, for 2 hours each time).[2]

- Combine the ethanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

3. Acid-Base Partitioning for Alkaloid Enrichment:

- Suspend the crude extract in a 2% aqueous solution of hydrochloric acid (HCl).

- Filter the acidic solution to remove non-alkaloidal components.

- Adjust the pH of the filtrate to approximately 9-10 with an ammonia solution.

- Extract the alkaline solution with chloroform (CHCl₃) or dichloromethane (CH₂Cl₂) multiple times.

- Combine the organic layers and evaporate the solvent to yield the crude alkaloid extract.

Protocol 2: Isolation of Specific Alkaloids by Column Chromatography

This protocol describes the separation and purification of individual alkaloids from the crude extract using chromatographic techniques.

1. Initial Fractionation (Silica Gel Column Chromatography):

- Dissolve the crude alkaloid extract (e.g., 800 g) in a minimal amount of the initial mobile phase.[1]

- Load the dissolved extract onto a silica gel column.

- Elute the column with a gradient of dichloromethane (CH₂Cl₂) and methanol (MeOH), starting with a low polarity mixture (e.g., 60:1 CH₂Cl₂:MeOH) and gradually increasing the polarity to 100% MeOH (0:1).[1]

- Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

- Combine fractions with similar TLC profiles.

2. Further Purification (Sephadex LH-20 and HPLC):

- Subject the combined fractions to further purification using a Sephadex LH-20 column with methanol as the eluent to separate compounds based on size.[1]

- For final purification, use semi-preparative high-performance liquid chromatography (HPLC). An example condition is a Waters X-Bridge C18 column with a mobile phase of acetonitrile (CH₃CN) and water (H₂O) with 0.1% formic acid.[1]

Visualizations

Experimental Workflow

Caption: Workflow for the extraction and isolation of this compound.

Potential Signaling Pathway

Some alkaloids isolated from Hypecoum erectum, such as hypectumine B, have demonstrated anti-inflammatory effects by inhibiting the production of nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and IL-6 in LPS-induced RAW264.7 cells.[3] The following diagram illustrates a simplified potential signaling pathway for this anti-inflammatory action.

Caption: Potential anti-inflammatory mechanism of action.

References

- 1. Hypecotumines A-D, new isoquinoline alkaloids with potential PCSK9 inhibition activity from Hypecoum erectum L - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A New 1,3-Benzodioxole Compound from Hypecoum erectum and Its Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1H NMR guided isolation of 3-arylisoquinoline alkaloids from Hypecoum erectum L. and their anti-inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Inability to Fulfill Request for "Hyperectumine" Synthesis and Purification

Following a comprehensive search of scientific and chemical databases, we have been unable to identify any information on a compound named "Hyperectumine." This term does not correspond to any known chemical entity in the available scientific literature. Consequently, the request for detailed Application Notes and Protocols for the synthesis and purification of "this compound" cannot be fulfilled.

The search for "this compound" and variations of the name did not yield any relevant results for a specific chemical compound, its synthesis pathways, or established purification techniques. The name may be a neologism, a misspelling of a different compound, or a fictional substance.

Without any foundational scientific data, it is impossible to provide the requested:

-

Application Notes and Protocols: There are no published methods for the synthesis or purification of a compound that is not known to exist.

-

Quantitative Data and Tables: No experimental data is available to be summarized.

-

Experimental Protocols: No established methodologies can be cited or detailed.

-

Diagrams of Signaling Pathways or Workflows: The biological or chemical context necessary to create such diagrams is absent.

We advise researchers, scientists, and drug development professionals to verify the name and existence of a compound through established chemical databases such as CAS (Chemical Abstracts Service), PubChem, or IUPAC nomenclature resources before initiating a literature search for synthesis and purification protocols.

If "this compound" is a misspelling of another compound, please provide the correct chemical name, CAS number, or IUPAC name, and we will be pleased to assist you with your request.

Application Note: Quantitative Analysis of Hyperectumine in Human Plasma

Abstract

This application note details two validated, robust, and sensitive methods for the quantification of Hyperectumine, a novel plant-derived alkaloid, in human plasma. A highly specific and sensitive High-Performance Liquid Chromatography with Tandem Mass Spectrometry (HPLC-MS/MS) method is presented for clinical and preclinical pharmacokinetic studies. Additionally, a high-throughput competitive Enzyme-Linked Immunosorbent Assay (ELISA) is described for rapid screening applications. Both methods demonstrate excellent accuracy, precision, and linearity over their respective calibration ranges, meeting the criteria outlined in FDA bioanalytical method validation guidelines.[1][2][3][4]

Introduction

This compound is a promising new therapeutic agent isolated from the rare Amazonian plant, Rectificans hypera. As a small molecule alkaloid, its unique structure presents opportunities for novel therapeutic interventions. The development of reliable and sensitive analytical methods is crucial for characterizing its pharmacokinetic (PK) profile, assessing bioavailability, and supporting clinical trials.[5] This document provides detailed protocols for two orthogonal analytical techniques: a "gold standard" HPLC-MS/MS method and a complementary competitive ELISA.

HPLC-MS/MS offers high selectivity and sensitivity, making it the preferred method for regulatory submissions and studies requiring precise concentration measurements.[6][7][8]

Competitive ELISA provides a high-throughput and cost-effective alternative for applications where rapid screening of a large number of samples is necessary, such as in early-stage drug discovery.[9]

Method 1: HPLC-MS/MS Quantification

Principle

This method utilizes the separation power of liquid chromatography combined with the specificity and sensitivity of tandem mass spectrometry.[6][10] After a simple protein precipitation step to extract this compound and an internal standard (IS) from plasma, the analytes are separated on a C18 reverse-phase column.[11][12] The compounds are then ionized using electrospray ionization (ESI) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[6][7] Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Experimental Protocol

Materials and Reagents:

-

This compound reference standard

-

This compound-d4 (Internal Standard)

-

Human plasma (K2-EDTA)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

Sample Preparation:

-

Pipette 50 µL of human plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Internal Standard working solution (this compound-d4, 1 µg/mL in 50% methanol).

-

Add 200 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.[12]

-

Vortex for 30 seconds.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer 150 µL of the supernatant to an HPLC vial.

-

Inject 5 µL into the LC-MS/MS system.

Instrumentation and Conditions:

-

HPLC System: Shimadzu Nexera X2 or equivalent

-

Mass Spectrometer: SCIEX QTRAP 6500+ or equivalent

-

Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.0 min: 95% B

-

3.0-3.1 min: 95-5% B

-

3.1-4.0 min: 5% B

-

-

Ion Source: Electrospray Ionization (ESI), Positive Mode

-

MRM Transitions:

-

This compound: Q1 315.2 -> Q3 182.3

-

This compound-d4 (IS): Q1 319.2 -> Q3 186.3

-

Quantitative Data Summary

The HPLC-MS/MS method was validated according to established bioanalytical guidelines.[1][2][3]

| Parameter | Result |

| Linearity Range | 0.1 - 200 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Intra-day Precision (%CV) | ≤ 6.5% |

| Inter-day Precision (%CV) | ≤ 8.2% |

| Accuracy (% Bias) | -5.8% to 7.1% |

| Matrix Effect | 92% - 104% |

| Recovery | 89% - 97% |

Workflow Diagram

Method 2: Competitive ELISA

Principle

This assay is a competitive immunoassay designed for the rapid quantification of this compound. A microtiter plate is coated with a this compound-protein conjugate. In the assay, free this compound from the plasma sample competes with the coated conjugate for binding to a limited amount of a specific anti-Hyperectumine primary antibody. A secondary antibody conjugated to horseradish peroxidase (HRP) is then added, which binds to the primary antibody captured on the plate. The amount of bound HRP is inversely proportional to the concentration of this compound in the sample. The signal is generated by adding a TMB substrate, and the reaction is stopped with acid, followed by measurement of absorbance at 450 nm.

Experimental Protocol

Materials and Reagents:

-

Anti-Hyperectumine primary antibody (rabbit polyclonal)

-

This compound-BSA conjugate (for coating)

-

Goat anti-rabbit IgG-HRP secondary antibody

-

96-well high-binding ELISA plates

-

Coating Buffer (Carbonate-bicarbonate, pH 9.6)

-

Wash Buffer (PBS with 0.05% Tween-20)

-

Blocking Buffer (PBS with 1% BSA)

-

Assay Diluent (PBS with 0.1% BSA, 0.05% Tween-20)

-

TMB Substrate

-

Stop Solution (2N H₂SO₄)

-

Human plasma samples, calibrators, and QCs

Protocol Steps:

-

Coating: Dilute this compound-BSA conjugate in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.

-

Washing: Wash the plate 3 times with 300 µL of Wash Buffer per well.

-

Blocking: Add 200 µL of Blocking Buffer to each well. Incubate for 2 hours at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Competition: Add 50 µL of plasma sample (pre-diluted 1:10 in Assay Diluent) and 50 µL of anti-Hyperectumine primary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Repeat the wash step as in step 2.

-

Secondary Antibody: Add 100 µL of HRP-conjugated secondary antibody to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate 5 times with 300 µL of Wash Buffer per well.

-

Detection: Add 100 µL of TMB Substrate to each well. Incubate in the dark for 15-20 minutes.

-

Stop Reaction: Add 50 µL of Stop Solution to each well.

-

Read Plate: Measure absorbance at 450 nm on a microplate reader.

Quantitative Data Summary

| Parameter | Result |

| Dynamic Range | 1 - 500 ng/mL |

| IC50 | ~25 ng/mL |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL |

| Intra-assay Precision (%CV) | ≤ 9.8% |

| Inter-assay Precision (%CV) | ≤ 12.5% |

| Accuracy (% Recovery) | 88% - 110% |

| Specificity | Cross-reactivity with major metabolites < 2% |

Workflow Diagramdot

// Nodes Coat [label="Coat Plate with\nthis compound-BSA", fillcolor="#F1F3F4", fontcolor="#202124"]; Block [label="Block Plate", fillcolor="#F1F3F4", fontcolor="#202124"]; Compete [label="Add Sample + Primary Ab\n(Competition Step)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Secondary [label="Add Secondary Ab-HRP", fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Add TMB Substrate", fillcolor="#FBBC05", fontcolor="#202124"]; Stop [label="Add Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="Read Absorbance\n(450 nm)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with Wash steps Coat -> Block [label="Wash x3"]; Block -> Compete [label="Wash x3"]; Compete -> Secondary [label="Wash x3"]; Secondary -> Substrate [label="Wash x5"]; Substrate -> Stop; Stop -> Read; }

References

- 1. labs.iqvia.com [labs.iqvia.com]

- 2. fda.gov [fda.gov]

- 3. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]

- 4. hhs.gov [hhs.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 8. ijpsjournal.com [ijpsjournal.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Eight Crucial Techniques in Chemical Composition Analysis | AxisPharm [axispharm.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. spectroscopyeurope.com [spectroscopyeurope.com]

Application Notes and Protocols for In Vitro Anti-inflammatory Assessment of Hyperectine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the in vitro anti-inflammatory properties of Hyperectine, a key constituent of Hypericum species, often referred to as hypericin or hyperforin in scientific literature. The following protocols detail established assays for quantifying the effects of Hyperectine on key inflammatory mediators and signaling pathways.

Overview of Hyperectine's Anti-inflammatory Activity

Hyperectine, primarily comprising hypericin and hyperforin, has demonstrated significant anti-inflammatory potential in various in vitro models. Its mechanisms of action include the inhibition of pro-inflammatory enzymes, reduction of reactive oxygen and nitrogen species, and modulation of key inflammatory signaling cascades such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). These application notes will focus on assays designed to evaluate these specific activities.

Key In Vitro Anti-inflammatory Assays

A battery of in vitro assays is recommended to comprehensively evaluate the anti-inflammatory profile of Hyperectine. These include the measurement of nitric oxide (NO) production, pro-inflammatory cytokine release, and intracellular reactive oxygen species (ROS) levels in stimulated macrophage cell lines, such as RAW 264.7.

Nitric Oxide (NO) Inhibition Assay

Principle: Nitric oxide is a key inflammatory mediator produced by inducible nitric oxide synthase (iNOS) in macrophages upon stimulation with lipopolysaccharide (LPS). The anti-inflammatory activity of Hyperectine can be assessed by measuring the reduction of NO production in LPS-stimulated macrophages. The amount of NO is determined by quantifying its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.

Experimental Protocol:

-

Cell Culture: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[1]

-

Treatment: Pre-treat the cells with various concentrations of Hyperectine for 1-2 hours.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the unstimulated control) and incubate for an additional 24 hours.[1][2]

-

Griess Assay:

-

Collect 100 µL of cell culture supernatant from each well.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each supernatant sample.[1]

-

Incubate at room temperature for 10 minutes in the dark.

-

Measure the absorbance at 540 nm using a microplate reader.

-

-

Quantification: Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Pro-inflammatory Cytokine Inhibition Assay (TNF-α and IL-6)

Principle: Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a crucial role in the inflammatory response. The ability of Hyperectine to suppress the secretion of these cytokines from LPS-stimulated macrophages is a key indicator of its anti-inflammatory activity, which can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

Experimental Protocol:

-

Cell Culture and Treatment: Follow steps 1-3 of the Nitric Oxide Inhibition Assay protocol.

-

Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the plate and collect the cell-free supernatant.

-

ELISA for TNF-α and IL-6:

-

Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6 overnight at 4°C.[3]

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.[4]

-

Wash the plate and add a biotinylated detection antibody specific for the target cytokine. Incubate for 1 hour.[4]

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Wash the plate and add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution.[5]

-

Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm.[3]

-

-

Quantification: Determine the concentration of TNF-α and IL-6 in the samples by comparing the absorbance to a standard curve. Calculate the percentage of cytokine inhibition relative to the LPS-stimulated control.

Reactive Oxygen Species (ROS) Scavenging Assay

Principle: Excessive production of reactive oxygen species (ROS) contributes to inflammation and tissue damage. The antioxidant capacity of Hyperectine can be determined by its ability to reduce intracellular ROS levels in stimulated cells using the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (H2DCF-DA). H2DCF-DA is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

Experimental Protocol:

-

Cell Culture: Seed RAW 264.7 cells in a dark, clear-bottomed 96-well plate at a density of 5 x 10⁴ cells per well and culture overnight.[6]

-

Treatment: Treat the cells with various concentrations of Hyperectine for a specified period.

-

Loading with H2DCF-DA: Wash the cells with a suitable buffer (e.g., HBSS) and then incubate with 20 µM H2DCF-DA in the dark at 37°C for 30-60 minutes.[6][7]

-

Induction of Oxidative Stress (Optional): After removing the H2DCF-DA solution, cells can be treated with a ROS-inducing agent (e.g., H₂O₂) as a positive control.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.[8]

-

Quantification: The reduction in fluorescence intensity in Hyperectine-treated cells compared to the control indicates its ROS scavenging activity.

Data Presentation

Summarize all quantitative data from the assays in clearly structured tables for easy comparison of the effects of different concentrations of Hyperectine.

Table 1: Effect of Hyperectine on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µg/mL) | Nitrite Concentration (µM) | % Inhibition of NO Production |

| Control (Unstimulated) | ||

| Control (LPS only) | 0 | |

| Hyperectine 1 | ||

| Hyperectine 10 | ||

| Hyperectine 50 | ||

| Positive Control |

Table 2: Effect of Hyperectine on TNF-α and IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages

| Concentration (µg/mL) | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |

| Control (Unstimulated) | ||||

| Control (LPS only) | 0 | 0 | ||

| Hyperectine 1 | ||||

| Hyperectine 10 | ||||

| Hyperectine 50 | ||||

| Positive Control |

Table 3: Effect of Hyperectine on Intracellular ROS Levels

| Concentration (µg/mL) | Fluorescence Intensity (Arbitrary Units) | % ROS Scavenging |

| Control | 0 | |

| Hyperectine 1 | ||

| Hyperectine 10 | ||

| Hyperectine 50 | ||

| Positive Control |

Visualization of Signaling Pathways and Workflows

Signaling Pathways Modulated by Hyperectine

Hyperectine exerts its anti-inflammatory effects by targeting key signaling pathways, including the NF-κB and MAPK pathways. Studies have shown that hyperforin, a major component, can inhibit the phosphorylation of IKK, the NF-κB p65 subunit, p38 MAPK, ERK1/2, and JNK.[9][10]

Caption: Hyperectine inhibits NF-κB and MAPK signaling pathways.

Experimental Workflow Diagrams

Visualizing the experimental workflow can aid in understanding and executing the protocols accurately.

Caption: General workflow for in vitro anti-inflammatory assays.

Conclusion

The protocols and application notes provided herein offer a robust framework for the in vitro evaluation of Hyperectine's anti-inflammatory properties. By employing these standardized assays, researchers can obtain reliable and reproducible data on the compound's efficacy in modulating key inflammatory mediators and signaling pathways, thereby supporting its further development as a potential anti-inflammatory agent.

References

- 1. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. cdn.stemcell.com [cdn.stemcell.com]

- 6. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]

- 7. zellx.de [zellx.de]

- 8. scribd.com [scribd.com]

- 9. St. John's wort extract and hyperforin inhibit multiple phosphorylation steps of cytokine signaling and prevent inflammatory and apoptotic gene induction in pancreatic β cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Protective Role of St. John’s Wort and Its Components Hyperforin and Hypericin against Diabetes through Inhibition of Inflammatory Signaling: Evidence from In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Developing Hyperectumine-Based Therapeutic Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperectumine is a novel tetracyclic alkaloid recently isolated from the leaves of the previously uncharacterized Amazonian flowering plant, Hypericum erectus. Preliminary studies suggest that this compound possesses potent anti-inflammatory properties. These application notes provide a comprehensive overview of the current understanding of this compound's mechanism of action and offer detailed protocols for its investigation as a potential therapeutic agent. The primary hypothesized mechanism of action is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of the inflammatory response. These notes are intended to guide researchers in the preclinical development of this compound-based therapeutics.

Quantitative Data Summary

The following tables summarize the key quantitative data obtained in preliminary in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Assay | Cell Line | Stimulant | IC50 (µM) |

| NF-κB Inhibition (Luciferase Reporter) | HEK293T | TNF-α (10 ng/mL) | 0.172 |

| Nitric Oxide (NO) Release Inhibition | RAW264.7 | LPS (1 µg/mL) | 3.1 |

| IκBα Phosphorylation Inhibition | HeLa | TNF-α (20 ng/mL) | 0.31 |

Data are presented as the mean of three independent experiments.

Table 2: Cytotoxicity Profile of this compound

| Assay | Cell Line | Incubation Time (hours) | CC50 (µM) |

| MTT Assay | HEK293T | 24 | > 50 |

| MTT Assay | RAW264.7 | 24 | 42.5 |

| MTT Assay | HeLa | 24 | > 50 |

CC50: 50% cytotoxic concentration.

Table 3: In Vivo Efficacy of this compound in LPS-Induced Inflammation Model

| Treatment Group | Dose (mg/kg, i.p.) | Serum TNF-α Reduction (%) | Serum IL-6 Reduction (%) |

| This compound | 10 | 45 | 52 |

| This compound | 25 | 68 | 75 |

| Dexamethasone (Positive Control) | 5 | 85 | 88 |

LPS was administered intraperitoneally (i.p.) at 1 mg/kg in BALB/c mice.

Signaling Pathway Diagram

The following diagram illustrates the hypothesized mechanism of action of this compound on the NF-κB signaling pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is for determining the cytotoxic effects of this compound on mammalian cells.[1][2][3][4]

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

-

Incubate for 24 hours.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[3]

-

Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

-

Read the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the CC50 value.

Protocol for NF-κB Luciferase Reporter Assay

This assay measures the inhibition of NF-κB transcriptional activity.[5][6][7][8][9]

Materials:

-

HEK293T cells

-

NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase)

-

Transfection reagent

-

Culture medium

-

TNF-α (10 ng/mL)

-

This compound

-

Dual-Luciferase Reporter Assay System

-

Luminometer

Procedure:

-

Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

-

Seed the transfected cells into a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with TNF-α (10 ng/mL) for 6 hours.[8]

-

Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.[6]

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Calculate the percentage of NF-κB inhibition and determine the IC50 value.

Protocol for Western Blot Analysis of IκBα Degradation

This protocol is to assess the effect of this compound on the degradation of IκBα.[10][11][12][13][14]

Materials:

-

HeLa cells

-

This compound

-

TNF-α (20 ng/mL)

-

Lysis buffer

-

Protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-IκBα, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

Procedure:

-

Seed HeLa cells and grow to 80-90% confluency.

-

Pre-treat cells with this compound for 1 hour.

-

Stimulate cells with TNF-α for 0, 5, 15, and 30 minutes.

-

Lyse the cells and determine the protein concentration.

-